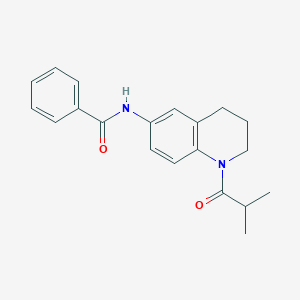

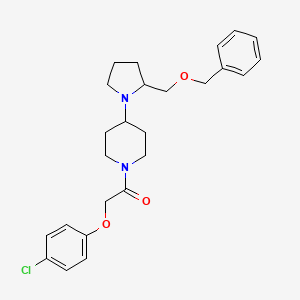

![molecular formula C18H18FN3O B2616354 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide CAS No. 338410-83-6](/img/structure/B2616354.png)

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or equivalent . The synthetic pathway to various benzimidazole derivatives usually involves two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular formula of “N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-(1H-indol-3-yl)acetamide” is C21H22N4O. It has an average mass of 346.426 Da and a monoisotopic mass of 346.179352 Da .Chemical Reactions Analysis

Benzimidazole derivatives are capable of reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Mechanism of Action

Target of action

Benzimidazole compounds are known to interact with a variety of biological targets. For instance, some benzimidazole derivatives have been found to inhibit the proliferation of certain cell lines . .

Mode of action

The mode of action of benzimidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Some benzimidazole derivatives have been found to block certain receptors, leading to a reduction in the transcription of specific genes . The exact mode of action of “N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide” is currently unknown.

Biochemical pathways

Benzimidazole compounds can affect a variety of biochemical pathways. For instance, some benzimidazole derivatives have been found to have anti-inflammatory properties, potentially by affecting the cyclooxygenase pathway . The specific pathways affected by “N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide” are currently unknown.

Result of action

The molecular and cellular effects of benzimidazole compounds can vary widely. Some benzimidazole derivatives have been found to have cytotoxic effects on certain cell lines . The specific effects of “N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide” are currently unknown.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments is its specificity for AKT. This allows researchers to study the effects of AKT inhibition on cellular processes. However, one limitation is that it may not be effective in all types of cancer cells.

Future Directions

There are several future directions for research involving N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide. One direction is to study its potential applications in combination therapy with other cancer drugs. Another direction is to investigate its effects on other cellular processes besides apoptosis. Additionally, further research is needed to determine its efficacy in different types of cancer cells.

Synthesis Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps. One of the methods involves the reaction of 4-fluoro-3-nitrobenzoic acid with 1-(1H-benzimidazol-2-yl)propan-2-amine in the presence of a coupling agent. The resulting intermediate is then reduced to obtain the final product.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-11(2)16(17-20-14-5-3-4-6-15(14)21-17)22-18(23)12-7-9-13(19)10-8-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOCXIWZYQODRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3As,6aR)-3a,6a-bis(hydroxymethyl)-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2616271.png)

![2-(Benzo[D]oxazol-2-YL)acetic acid lithium salt](/img/structure/B2616274.png)

![N-[(4-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2616275.png)

amino}-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2616277.png)

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)